

## Application of Jun12682 in studying viral deubiquitinating and delSGylating activities.

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Compound of Interest		
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# Application of Jun12682 in Studying Viral Deubiquitinating and DelSGylating Activities

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Jun12682** is a potent, orally bioavailable small molecule inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and a key antagonist of the host's innate immune response.[1][2][3] PLpro possesses both deubiquitinating (DUB) and delSGylating activities, which it uses to cleave ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) from host proteins, thereby dampening antiviral signaling pathways.[3][4] **Jun12682** offers a powerful tool for investigating these viral processes due to its high specificity and efficacy. This document provides detailed application notes and protocols for utilizing **Jun12682** in studying viral DUB and delSGylating activities.

Mechanism of Action: **Jun12682** employs a "two-pronged" binding mechanism, targeting both the known blocking loop 2 (BL2) groove and a newly identified ubiquitin Val70 (Val70Ub)-binding site on the PLpro.[3][4] This dual-binding mode confers high potency and specificity, effectively blocking the access of ubiquitin and ISG15 to the enzyme's active site.[4]

### **Data Presentation**



Table 1: In Vitro Inhibitory Activity of Jun12682 against

SARS-CoV-2 Pl nro

Parameter	Substrate	Value	Reference
Ki	PLpro	37.7 nM	[5][6]
Ub-AMC	63.5 nM	[3][4]	
ISG15-AMC	38.5 nM	[3][4]	-
EC50	FlipGFP PLpro Assay	1.1 μΜ	[5][6]
icSARS-CoV-2-nLuc Reporter Virus	0.42 μΜ	[5]	
Plaque Assay	0.51 μΜ	[5]	-
Caco-2 cells (various strains)	0.44–2.02 μΜ	[3][4]	-

**Table 2: In Vitro and In Vivo Pharmacokinetic Properties** 

of Jun12682

Parameter	Species	Value	Reference
Microsomal Stability (t½)	Human	131.9 min	[5]
Plasma Protein Binding	Mouse	85.4%	[5]
Oral Bioavailability	Mouse	72.8%	[5][6]
Tmax (Oral)	Mouse	1.7 h	[5][6]
Cmax (Oral)	Mouse	4537 ng/mL	[5][6]
Half-life (t½) (Oral)	Mouse	2.0 h	[5][6]

## **Experimental Protocols**



## Protocol 1: In Vitro FRET-Based Assay for Deubiquitinating (DUB) and DelSGylating Activity

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of SARS-CoV-2 PLpro's DUB and delSGylating activity by **Jun12682**. The assay utilizes fluorogenic substrates, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) and ISG15-7-amino-4-methylcoumarin (ISG15-AMC). Cleavage of the AMC group by PLpro results in a detectable fluorescent signal.

#### Materials:

- Recombinant SARS-CoV-2 PLpro
- Jun12682
- Ub-AMC
- ISG15-AMC
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
- 96-well black microplates
- Fluorescence microplate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Jun12682 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
- Enzyme Preparation: Dilute the recombinant SARS-CoV-2 PLpro in Assay Buffer to the desired working concentration.
- Reaction Setup:
  - $\circ$  Add 50  $\mu$ L of the diluted **Jun12682** or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.



- Add 25 μL of the diluted PLpro enzyme to each well.
- Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
- Initiate Reaction: Add 25  $\mu$ L of the Ub-AMC or ISG15-AMC substrate to each well to initiate the reaction. The final concentration of the substrate should be at or below its Km value.
- Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes).
  - Excitation Wavelength: 360-380 nm
  - Emission Wavelength: 460 nm
- Data Analysis:
  - Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each concentration of Jun12682.
  - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
  - Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

## Protocol 2: Cell-Based SARS-CoV-2 Antiviral Assay

This protocol outlines a general method to evaluate the antiviral efficacy of **Jun12682** in a cell-based assay using a SARS-CoV-2 infection model.

#### Materials:

- Vero E6 or Caco-2 cells
- SARS-CoV-2 (appropriate strain)



#### • Jun12682

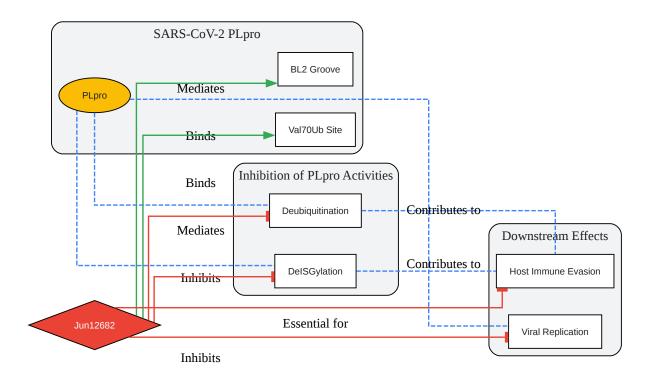
- Cell Culture Medium (e.g., DMEM supplemented with FBS and antibiotics)
- 96-well cell culture plates
- Reagents for quantifying viral replication (e.g., for plaque assay, RT-qPCR, or a reporter virus assay)

#### Procedure:

- Cell Seeding: Seed Vero E6 or Caco-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
- Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of Jun12682 or a vehicle control.
- Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the chosen endpoint measurement (e.g., 24-72 hours).
- Quantification of Viral Replication:
  - Plaque Reduction Assay: After incubation, fix and stain the cells to visualize and count plaques. The percentage of plaque reduction relative to the vehicle control is calculated.
  - RT-qPCR: Isolate viral RNA from the cell supernatant or cell lysate and quantify the viral genome copy number using reverse transcription-quantitative PCR.
  - Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP),
    measure the reporter signal according to the manufacturer's instructions.
- Data Analysis: Determine the EC50 value of Jun12682 by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a doseresponse curve.



## **Visualizations**



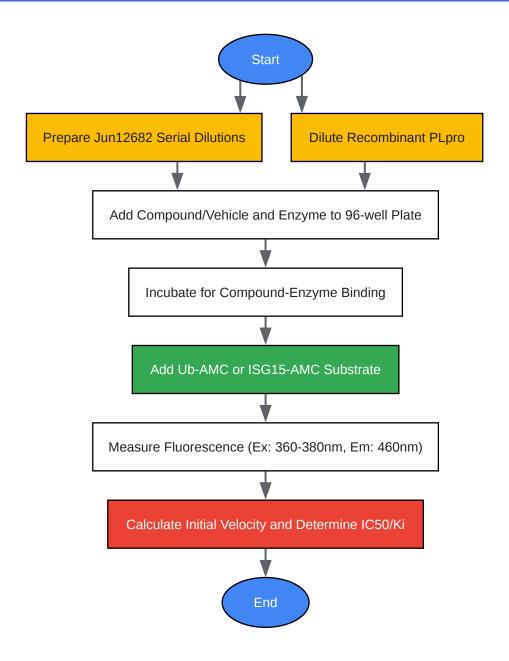
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Caption: Mechanism of action of Jun12682.

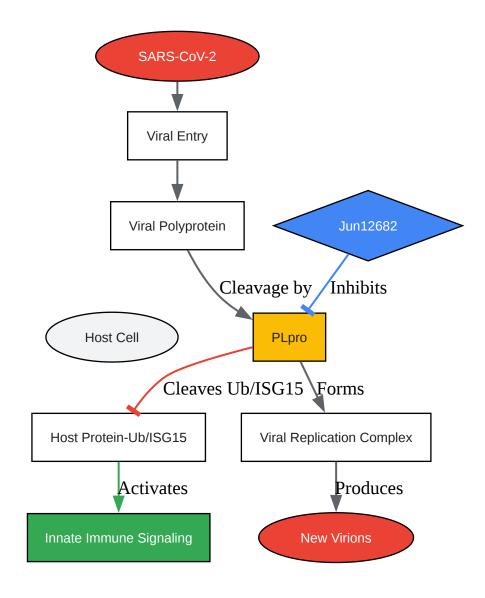




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Caption: Workflow for FRET-based DUB/delSGylating assay.





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Caption: SARS-CoV-2 PLpro's role and its inhibition by Jun12682.

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